molecular formula C12H11F2NO5 B2555376 N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide CAS No. 2411255-59-7

N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide

Cat. No. B2555376
M. Wt: 287.219
InChI Key: PWXPUYDDFCIBID-UHFFFAOYSA-N
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Description

N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide, also known by its chemical formula C₁₂H₁₆F₂N₂O₃ , is a synthetic compound with intriguing pharmacological properties. Let’s explore its various facets:



Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the difluoromethoxy group to the 1,3-benzodioxole scaffold. Researchers have employed diverse synthetic routes, optimizing reaction conditions and reagents to achieve high yields. Notably, the oxirane ring formation is a critical step in the synthesis, leading to the desired carboxamide structure.



Molecular Structure Analysis

The molecular structure of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide reveals several key features:



  • The benzodioxole moiety, characterized by its fused aromatic rings, imparts rigidity and contributes to the compound’s overall stability.

  • The difluoromethoxy group enhances lipophilicity and influences interactions with biological targets.

  • The oxirane ring introduces reactivity and potential sites for enzymatic transformations.



Chemical Reactions Analysis

N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide participates in various chemical reactions:



  • Hydrolysis : The oxirane ring can undergo hydrolysis under specific conditions, leading to the opening of the ring and potential transformation into other functional groups.

  • Amide Bond Cleavage : Enzymes or chemical agents may cleave the amide bond, affecting the compound’s stability and bioavailability.



Physical And Chemical Properties Analysis


  • Physical State : N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide exists as a white crystalline solid .

  • Melting Point : The compound’s melting point lies within a specific temperature range.

  • Solubility : It exhibits varying solubility in different solvents, impacting its formulation and delivery.


Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but chronic exposure effects remain under scrutiny.

  • Handling Precautions : Researchers and handlers should follow standard safety protocols, including protective gear and proper ventilation.


Future Directions

Researchers should explore the following avenues:



  • Bioactivity : Investigate its potential as an anticancer, antiviral, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) : Systematically modify the compound to optimize its pharmacological properties.

  • Formulation : Develop suitable formulations for oral or parenteral administration.


properties

IUPAC Name

N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO5/c13-12(14)20-7-2-9-8(18-5-19-9)1-6(7)3-15-11(16)10-4-17-10/h1-2,10,12H,3-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPUYDDFCIBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC3=C(C=C2OC(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6-(difluoromethoxy)-1,3-dioxaindan-5-yl]methyl}oxirane-2-carboxamide

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